molecular formula C15H13ClFN5O B5608433 3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one

3-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one

Cat. No. B5608433
M. Wt: 333.75 g/mol
InChI Key: ZCLHPPBTVIEWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic amines or acids and proceeding through a series of condensation, nitration, and cyclization steps. For instance, the synthesis of phenylazopyrimidone dyes from 2-aminobenzimidazole and ethyl cyanoacetate involves efficient reactions yielding products in excellent yield, characterized by techniques like UV–vis, FT-IR, and NMR spectroscopy (Karcı & Demirçalı, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest can be elucidated using various spectroscopic techniques. For example, the synthesis of pyridin-4-ol derivatives involves confirming structures through 1H NMR spectrums and mass spectra, providing insights into the molecular framework and functional groups present in the compound (Wang et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving imidazo-pyridines or related structures can include condensation, cyclization, and substitution reactions, contributing to a wide range of biological and chemical properties. For example, the synthesis of imidazo[1,2-a]pyridines and related compounds involves complex reactions that yield products with high in vitro affinity for certain receptors, indicating potential bioactivity (Fookes et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be determined through experimental methods. These properties are crucial for understanding the compound's stability, formulation potential, and applicability in various fields.

Chemical Properties Analysis

The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key to determining the compound's utility in synthesis, material science, and potentially pharmacology, excluding applications related to drug use and dosage.

For a more detailed exploration of these topics and to access a wide range of scientific research, you can visit consensus.app.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-4H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O/c1-8-5-9(2)20-14(19-8)21-15-18-7-13(23)22(15)10-3-4-12(17)11(16)6-10/h3-6H,7H2,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLHPPBTVIEWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NCC(=O)N2C3=CC(=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.